molecular formula C21H28N2O6 B8050145 2-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid

2-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid

Cat. No.: B8050145
M. Wt: 404.5 g/mol
InChI Key: BOVFZWMJUDTYAY-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid is a complex organic molecule with significant importance in scientific research, particularly in medicinal chemistry. This compound is characterized by its spirocyclic structure, which is often involved in the design of pharmaceuticals due to its conformational rigidity and potential for unique interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid typically involves multi-step processes, starting from commercially available starting materials. The synthesis usually includes steps such as:

  • Formation of the spirocyclic core through a cyclization reaction.

  • Protection and deprotection steps for functional groups to ensure selective reactions.

  • Coupling reactions to introduce the benzyloxycarbonyl and tert-butoxycarbonyl groups.

  • Final purification using chromatography.

Industrial Production Methods

While laboratory-scale synthesis of this compound is well-documented, industrial production methods often optimize for yield, cost-effectiveness, and scalability. This can involve:

  • Continuous flow chemistry for more efficient reactions.

  • Use of automated synthesis machinery to streamline the process.

  • Implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

  • Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

  • Substitution: Various substitution reactions can introduce different functional groups at specific sites on the molecule.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Lithium aluminium hydride, sodium borohydride.

  • Substitution reagents: Halogenation agents, nucleophiles such as amines and alcohols.

Major Products Formed

Depending on the reaction conditions, the products formed can vary widely. For example, oxidation might lead to the formation of ketones or aldehydes, while substitution reactions can yield derivatives with diverse functional groups.

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid finds applications in several fields:

  • Chemistry: As a building block for more complex molecules in synthetic organic chemistry.

  • Biology: Used in the study of enzyme interactions due to its unique structure.

  • Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects is often related to its ability to interact with biological macromolecules. Its spirocyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying their activity. The benzyloxycarbonyl and tert-butoxycarbonyl groups can also play roles in binding interactions or in modifying the molecule's pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Spirocyclic analogs: Other compounds with similar spirocyclic cores, often used in drug design.

  • Benzyloxycarbonyl-protected compounds: Used in peptide synthesis and as intermediates in organic synthesis.

  • tert-Butoxycarbonyl-protected amines: Commonly used in organic synthesis for protecting amine groups during multi-step synthesis.

Highlighting Uniqueness

The combination of the spirocyclic core with both benzyloxycarbonyl and tert-butoxycarbonyl groups makes 2-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid unique. This distinct structure endows the compound with unique steric and electronic properties, making it particularly valuable for targeted drug design and other specialized applications.

So there you have it. Happy to dive deeper into any section!

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-2-(phenylmethoxycarbonylamino)-6-azaspiro[3.4]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O6/c1-19(2,3)29-18(27)23-10-9-20(14-23)12-21(13-20,16(24)25)22-17(26)28-11-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVFZWMJUDTYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)(C(=O)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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